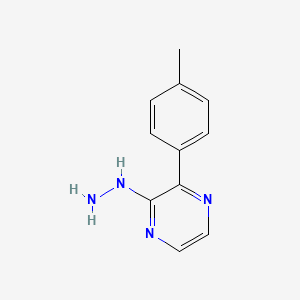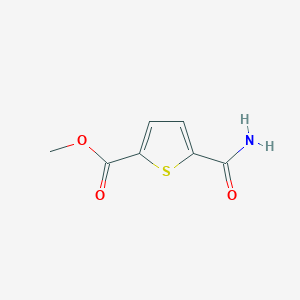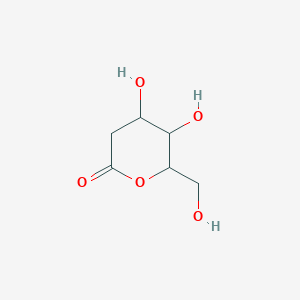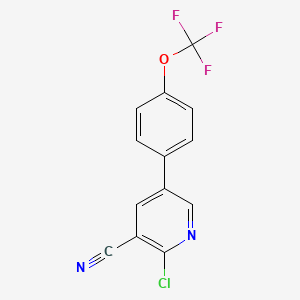
(3-Fluorobiphenyl-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H12FN and a molecular weight of 201.2395 g/mol . This compound is characterized by the presence of a fluorine atom on the biphenyl structure, which is connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorobiphenyl-5-yl)methanamine typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure is formed through a Suzuki coupling reaction between a fluorinated phenylboronic acid and a halogenated benzene derivative.
Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the biphenyl compound is reacted with formaldehyde and ammonia or an amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(3-Fluorobiphenyl-5-yl)methanamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Fluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorobiphenyl-4-yl)methanamine
- (2-Fluorobiphenyl-4-yl)methanamine
- (3-Chlorobiphenyl-5-yl)methanamine
Uniqueness
(3-Fluorobiphenyl-5-yl)methanamine is unique due to the specific position of the fluorine atom on the biphenyl ring, which significantly affects its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H12FN |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
(3-fluoro-5-phenylphenyl)methanamine |
InChI |
InChI=1S/C13H12FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,15H2 |
Clé InChI |
KCUOONJAZVNAQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)


![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)


